molecular formula C9H9BF3KN2 B8003028 Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate

Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate

Cat. No.: B8003028
M. Wt: 252.09 g/mol
InChI Key: MPQIDAPYCONFEP-UHFFFAOYSA-N
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Description

Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate is a chemical compound with the molecular formula C9H10BF3KN2. It is a member of the trifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate typically involves the reaction of 2,5-dimethyl-2H-indazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2,5-dimethyl-2H-indazole-4-ylboronic acid
  • Potassium 2,5-dimethyl-2H-indazole-4-ylboronate

Uniqueness

Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate is unique due to its stability and reactivity in various chemical reactions. Unlike boronic acids, which can be prone to hydrolysis, trifluoroborates are more stable and easier to handle . This makes them particularly valuable in synthetic chemistry applications.

Properties

IUPAC Name

potassium;(2,5-dimethylindazol-4-yl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3N2.K/c1-6-3-4-8-7(5-15(2)14-8)9(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQIDAPYCONFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC2=NN(C=C12)C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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